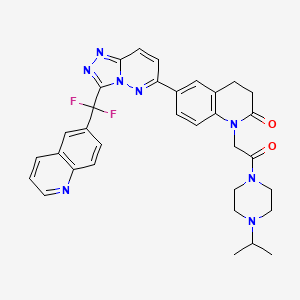
c-Met-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Met-IN-21 is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinaseAberrant activation of c-Met has been implicated in the progression and metastasis of several cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a substituted aniline derivative, which undergoes a series of reactions such as nitration, reduction, and acylation to form the desired intermediate. This intermediate is then coupled with a suitable heterocyclic moiety under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the production of high-purity this compound. The process is designed to be scalable and compliant with good manufacturing practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: c-Met-IN-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse analogs .
Scientific Research Applications
c-Met-IN-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in cellular processes.
Biology: The compound is employed in biological assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and invasion.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers characterized by aberrant c-Met activation. Preclinical studies have shown promising results in inhibiting tumor growth and metastasis.
Industry: The compound is used in the development of diagnostic tools and imaging agents for detecting c-Met expression in cancer cells
Mechanism of Action
c-Met-IN-21 exerts its effects by selectively binding to the ATP-binding site of the c-Met receptor tyrosine kinase. This binding inhibits the phosphorylation of c-Met and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and motility. By blocking these pathways, this compound effectively reduces tumor growth and metastasis .
Comparison with Similar Compounds
Crizotinib: A type I c-Met inhibitor that also targets anaplastic lymphoma kinase (ALK).
Cabozantinib: A type II c-Met inhibitor with additional activity against vascular endothelial growth factor receptor (VEGFR).
Savolitinib: A selective c-Met inhibitor with potent anti-tumor activity
Uniqueness of c-Met-IN-21: this compound is unique due to its high selectivity and potency against the c-Met receptor. Unlike other inhibitors, it specifically targets the ATP-binding site, resulting in effective inhibition of c-Met signaling with minimal off-target effects. This selectivity makes this compound a valuable tool for studying c-Met-related pathways and developing targeted cancer therapies .
Properties
Molecular Formula |
C33H32F2N8O2 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
6-[3-[difluoro(quinolin-6-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C33H32F2N8O2/c1-21(2)40-14-16-41(17-15-40)31(45)20-42-28-10-5-23(18-24(28)6-12-30(42)44)27-9-11-29-37-38-32(43(29)39-27)33(34,35)25-7-8-26-22(19-25)4-3-13-36-26/h3-5,7-11,13,18-19,21H,6,12,14-17,20H2,1-2H3 |
InChI Key |
IYYAFBAWJOSYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CN2C(=O)CCC3=C2C=CC(=C3)C4=NN5C(=NN=C5C(C6=CC7=C(C=C6)N=CC=C7)(F)F)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


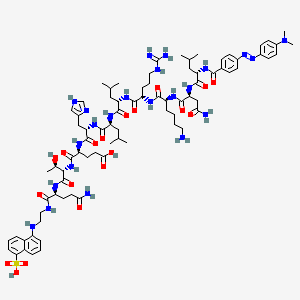
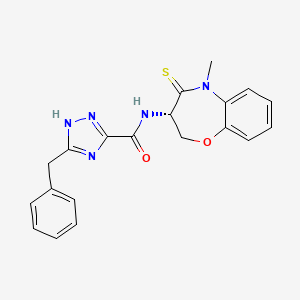
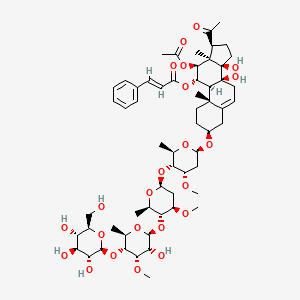




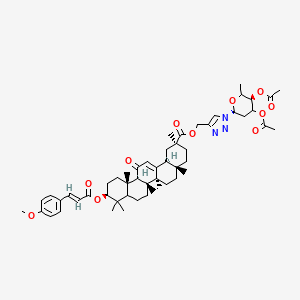

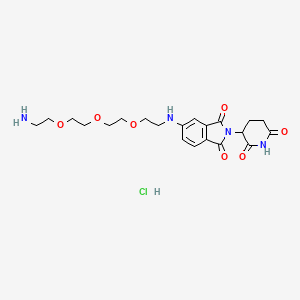
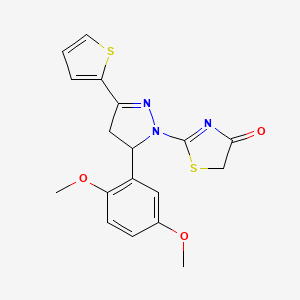
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
